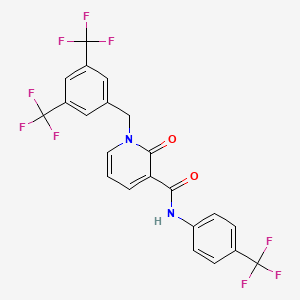

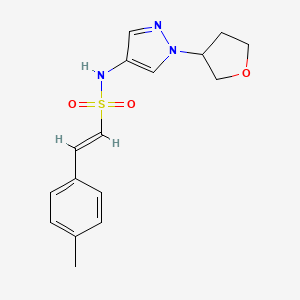

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amide group, and multiple trifluoromethyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized through various methods. For instance, 3,5-Bis(trifluoromethyl)benzyl bromide, a related compound, has been used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl groups would add electron-withdrawing character to the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 3,5-Bis(trifluoromethyl)benzyl bromide, a related compound, is a liquid at room temperature with a density of 1.675 g/mL at 25 °C .Scientific Research Applications

Pharmaceutical Research: Neurokinin NK1 Receptor Antagonists

This compound has been utilized in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists, such as L-733,060 . These antagonists are significant for their potential therapeutic effects in treating depression, anxiety, and other neuropsychiatric disorders.

Analytical Chemistry: Uracil Detection in DNA

In analytical chemistry, the compound serves as a derivatization reagent for the detection of uracil in DNA. This is accomplished through gas chromatography and negative chemical ionization mass spectrometry . This application is crucial for genetic research and diagnostics.

Bioconjugation: Biomolecule Labeling

The compound’s derivatives, like 3,5-Bis(trifluoromethyl)benzyl azide , can be used in bioconjugation techniques. Specifically, it can be functionalized onto biomolecules, advanced materials, or polymers containing an alkyne group through copper-catalyzed azide-alkyne cycloaddition (click reaction) . This is valuable for creating labeled molecules for imaging and tracking in biological systems.

properties

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F9N2O2/c23-20(24,25)13-3-5-16(6-4-13)32-18(34)17-2-1-7-33(19(17)35)11-12-8-14(21(26,27)28)10-15(9-12)22(29,30)31/h1-10H,11H2,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNKXCOHKPEJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F9N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

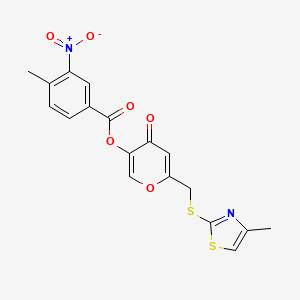

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

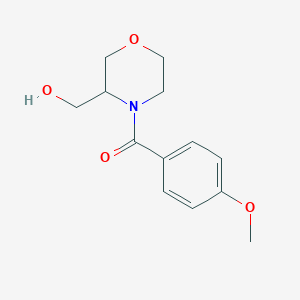

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)

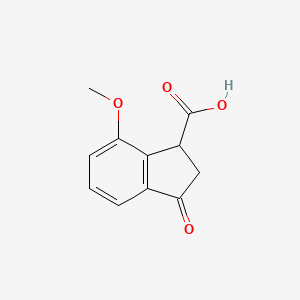

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)

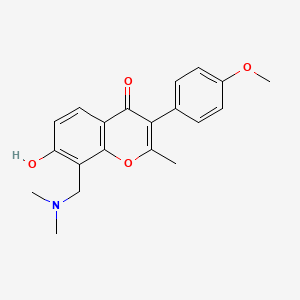

![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)

![4-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2886248.png)